molecular formula C20H27NO7 B12379605 Zearalanone carboxymethoxyl oxime

Zearalanone carboxymethoxyl oxime

Cat. No.: B12379605
M. Wt: 393.4 g/mol
InChI Key: OMKUZTYTLAMMHK-HJIPDZNASA-N
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Description

Zearalanone carboxymethoxyl oxime is a synthetic oxime derivative, structurally characterized by the presence of a carboxymethoxyl group attached to the oxime moiety. Oximes are widely studied for their diverse applications, including antimicrobial, antioxidant, and catalytic properties, owing to their ability to form stable complexes and participate in hydrogen bonding. This article compares its hypothetical properties with structurally or functionally related oxime compounds, leveraging existing research on similar molecules.

Properties

Molecular Formula

C20H27NO7

Molecular Weight

393.4 g/mol

IUPAC Name

2-[(Z)-[(4S)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-8-ylidene]amino]oxyacetic acid

InChI

InChI=1S/C20H27NO7/c1-13-6-5-9-15(21-27-12-18(24)25)8-4-2-3-7-14-10-16(22)11-17(23)19(14)20(26)28-13/h10-11,13,22-23H,2-9,12H2,1H3,(H,24,25)/b21-15-/t13-/m0/s1

InChI Key

OMKUZTYTLAMMHK-HJIPDZNASA-N

Isomeric SMILES

C[C@H]1CCC/C(=N\OCC(=O)O)/CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1

Canonical SMILES

CC1CCCC(=NOCC(=O)O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zearalanone carboxymethoxyl oxime typically involves the conversion of zearalenone to its oxime derivative. This process begins with the reaction of zearalenone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime. The resulting oxime is then reacted with chloroacetic acid to introduce the carboxymethoxyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Zearalanone carboxymethoxyl oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with different functional groups that can be used for further chemical modifications .

Scientific Research Applications

Zearalanone carboxymethoxyl oxime is widely used in scientific research, particularly in the development of immunoassays for detecting mycotoxins. It is also used in studies related to protein conjugation and the development of biosensors. In medicine, it serves as a model compound for studying the interactions between haptens and antibodies .

Mechanism of Action

The mechanism of action of zearalanone carboxymethoxyl oxime involves its ability to bind to proteins, particularly those with free amine groups. This binding forms a stable conjugate that can be used to elicit an immune response. The compound’s molecular targets include various proteins and enzymes involved in immune responses .

Comparison with Similar Compounds

Table 1: Thermal Stability of Selected Oximes

Compound Decomposition Temperature (°C) Crystallographic Features
Di(1H-tetrazol-5-yl) methanone oxime 288.7 Orthorhombic, H-bond stabilized
5,5′-(Hydrazonomethylene)bis(1H-tetrazole) 247.6 High H-bond density
This compound Not reported Likely influenced by polar groups

Bioactivity: Antimicrobial and Antioxidant Potential

Oximes are investigated for their bioactivity. A naringin-derived hydrazone-oxime compound (2a) demonstrated potent antibacterial activity (MIC: 62.5 µg/mL) and antioxidant efficacy (IC50: 3.7 µg/mL) .

Table 2: Bioactive Properties of Oxime Derivatives

Compound Antimicrobial Activity (MIC, µg/mL) Antioxidant Activity (IC50, µg/mL)
Naringin-derived (2a) 62.5 3.7
Zearalanone derivative Not reported Not reported

Table 3: Toxicity Classification of Oximes

Compound Toxicity Profile
4-Methylpentan-2-one oxime Acute Tox. 4, Skin/Irrit. 2
Phosgene oxime (CX) Corrosive, urticant, lethal
Zearalanone derivative Insufficient data

Structural and Functional Diversity

Structural variations influence applications. For instance:

  • Tirpate (a carbamate-linked oxime) is used as an insecticide, highlighting the role of functional groups in determining specificity .
  • Phosgene oxime’s small size and volatility make it a potent toxin, whereas Zearalanone’s carboxymethoxyl group may favor pharmaceutical or agrochemical uses due to enhanced stability.

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